1-Propyl-1H-imidazole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-8-4-6(9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWXOCMGGNTOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665082 | |
| Record name | 1-Propyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676372-32-0 | |
| Record name | 1-Propyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Propyl 1h Imidazole 5 Carboxylic Acid
Historical and Established Routes to Imidazole-5-carboxylic Acid Derivatives
Traditional methods for creating the imidazole-5-carboxylic acid scaffold have relied on foundational organic reactions, including oxidation, decarboxylation, and desulfurization. These routes often involve the modification of a pre-existing imidazole (B134444) ring.
A primary strategy for introducing a carboxylic acid group onto an imidazole ring is through the oxidation of a suitable precursor at the C5 position. libretexts.org This typically involves an imidazole core bearing an oxidizable functional group, such as a methyl, hydroxymethyl, or formyl group. The imidazole ring itself is generally resistant to mild oxidation, though strong oxidants can affect the ring. pharmaguideline.comacs.org
A well-documented analogous transformation is the oxidation of the hydroxymethyl group in compounds like losartan, an angiotensin II receptor antagonist, to yield the corresponding imidazole-5-carboxylic acid. google.com This process is often accomplished using potent oxidizing agents like potassium permanganate (B83412) (KMnO₄). For the target molecule, this would entail the synthesis of a precursor like 1-propyl-1H-imidazole-5-carbaldehyde or (1-propyl-1H-imidazol-5-yl)methanol, followed by oxidation to afford 1-Propyl-1H-imidazole-5-carboxylic acid.
An alternative approach involves the synthesis of a polycarboxylated imidazole, such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid, followed by a selective decarboxylation step. google.comajrconline.org The synthesis of imidazole-4,5-dicarboxylic acid and its derivatives is well-established, often starting from the hydrolysis of dinitrile precursors. ajrconline.org The subsequent removal of one of the two carboxylic acid groups can be achieved under thermal conditions or through specific catalytic methods to yield the mono-carboxylic acid product. The stability of the imidazole ring allows for the often harsh conditions required for decarboxylation. A related process involves the carboxylation of an imidazole with carbon dioxide under high pressure and temperature, which can sometimes be controlled to produce mono- or di-carboxylic acids. google.comgoogle.com
Desulfurization offers another classical pathway to imidazole carboxylic acids. A notable historical method is the oxidative desulfurization of 2-mercaptoimidazole-4-carboxylic acid derivatives. google.com This strategy, part of the broader Marckwald synthesis, involves constructing the imidazole ring with a thiol group at the C2 position, which can later be removed. pharmaguideline.com This approach is valuable for creating specific substitution patterns on the imidazole ring that might be difficult to achieve through direct cyclization. More recent studies on oxidative desulfurization (ODS) have often focused on fuel purification but sometimes employ imidazole-based catalysts, highlighting the continued relevance of sulfur chemistry within this heterocyclic system. acs.org
Modern Synthetic Transformations for Substituted Imidazoles
Contemporary organic synthesis favors methods that are efficient, versatile, and allow for the rapid construction of molecular diversity. For substituted imidazoles, cycloaddition, heterocyclization, and multicomponent reactions represent the forefront of these advanced methodologies. rsc.org
Cycloaddition reactions provide a powerful means to construct the imidazole ring in a controlled manner. The [3+2] cycloaddition is particularly common, where a three-atom component reacts with a two-atom component to form the five-membered imidazole ring. rsc.org Modern variations include:
Copper-Catalyzed [3+2] Cycloadditions: These reactions offer high regioselectivity and can utilize molecular oxygen as a benign oxidant, avoiding more expensive or hazardous catalysts. acs.orgorganic-chemistry.org
Phospha-münchnone Cycloadditions: This one-pot method uses an in-situ generated phospha-münchnone 1,3-dipole to react with various dipolarophiles, providing an efficient, metal-free route to highly substituted imidazoles. acs.org
Reactions of 2H-azirines: These strained rings can react with nitriles or nitrones in the presence of a catalyst to afford multisubstituted imidazoles. organic-chemistry.org
Heterocyclization reactions are also central to modern synthesis. For instance, one-pot reductive cyclization methods can convert ortho-nitroanilines and aldehydes directly into benzimidazole (B57391) derivatives, a process that can be conceptually adapted for other imidazole systems. medcraveonline.comresearchgate.net To produce this compound via these routes, one would select starting materials containing the propyl group and a latent or protected carboxylic acid function.
Multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine three or more reactants in a single step to form a complex product, minimizing waste and purification steps. allresearchjournal.comresearchgate.net The synthesis of substituted imidazoles is particularly amenable to MCRs. acs.orgrsc.org A prevalent strategy is the four-component reaction that condenses a 1,2-diketone, an aldehyde, a primary amine, and an ammonium (B1175870) source (like ammonium acetate). nih.govrsc.org
To target this compound, one could theoretically employ propylamine (B44156) as the primary amine component alongside appropriately chosen diketones and aldehydes that would allow for the introduction of the carboxylic acid group at the C5 position. A variety of catalysts have been developed to promote these reactions under mild and environmentally friendly conditions. asianpubs.orgnih.govrsc.org
The table below summarizes various multicomponent reaction protocols used for synthesizing substituted imidazole cores.
| Reaction Type | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Four-Component Synthesis | Aldehyde, Benzil, Primary Amine, Ammonium Acetate (B1210297) | Nanocrystalline MgAl2O4, Ultrasonic Irradiation | nih.gov |
| Four-Component Synthesis | Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Trityl Chloride (Ph3CCl), Solvent-Free, 90 °C | rsc.org |
| Four-Component Synthesis | Aldehyde, Benzil, Amine, Ammonium Acetate | Fe3O4@SiO2/BNC Nanocomposite | nih.gov |
| Three-Component Synthesis | 1,2-Diketone, Aldehyde, Ammonium Acetate | Solvent-Free, 140 °C | allresearchjournal.com |
| Three/Four-Component Synthesis | Diphenylacetylene, Aldehyde, (Amine), Ammonium Acetate | PivOH, DMSO/H2O, 140 °C | acs.org |
Catalytic Methodologies in Imidazole Formation
The formation of the imidazole ring is a cornerstone of heterocyclic chemistry, with catalytic methods offering efficiency, selectivity, and milder reaction conditions compared to classical syntheses. These approaches are broadly categorized into transition metal-mediated and metal-free catalysis.
Transition Metal-Mediated Cyclizations
Transition metals are powerful catalysts for constructing imidazole rings through various mechanisms, including cycloadditions and multicomponent reactions. acs.orgnih.gov Copper, ruthenium, nickel, and rhodium complexes have all been successfully employed to facilitate the synthesis of substituted imidazoles. acs.orgrsc.orgrsc.orgnih.gov
Copper-catalyzed reactions are particularly prevalent, often proceeding via [3+2] cycloaddition pathways with high regioselectivity. acs.orgorganic-chemistry.org For instance, a copper-catalyzed three-component reaction can yield highly substituted imidazoles using inexpensive copper sulfate (B86663) as the catalyst. organic-chemistry.org Similarly, nickel catalysts, such as a Schiff's base complex, have been used in microwave-assisted, one-pot syntheses to produce trisubstituted imidazoles in excellent yields. organic-chemistry.org
Ruthenium complexes are notable for their ability to catalyze "borrowing hydrogen" processes, where an alcohol is temporarily oxidized to an aldehyde, which then participates in the imidazole-forming condensation before the catalyst returns the hydrogen. rsc.org This allows for the use of benzylic alcohols in three-component reactions with diketones and ammonium acetate to form substituted imidazoles. rsc.org While these methods showcase the power of transition metals in forming the imidazole core, achieving the specific 1,5-substitution pattern of this compound requires careful selection of starting materials to control regioselectivity.
Table 1: Comparison of Selected Transition Metal Catalysts in Imidazole Synthesis
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper (CuI, CuSO₄, etc.) | [3+2] Cycloaddition / Multicomponent Reaction | High regioselectivity, economically viable, often uses oxygen as the oxidant. | acs.orgorganic-chemistry.org |
| Ruthenium (Ru complexes) | Borrowing Hydrogen / Metathesis | Allows use of alcohols as aldehyde surrogates; versatile for various substitutions. | rsc.orgnih.gov |
| Nickel (Ni-Schiff's Base) | Microwave-Assisted Multicomponent Reaction | High efficiency, rapid one-pot synthesis, excellent yields. | organic-chemistry.org |
| Rhodium (Rh complexes) | Reaction of Oxadiazoles and Triazoles | Forms highly substituted imidazoles, including those with ester or alkyl groups at the N-1 position. | rsc.org |
Metal-Free Catalysis
Growing interest in green chemistry has spurred the development of metal-free catalytic systems for imidazole synthesis. These methods avoid residual metal contamination in the final product, which is particularly crucial for pharmaceutical applications. semanticscholar.orgrsc.org Common strategies involve the use of iodine, Brønsted acids, or organocatalysts to promote the cyclization. organic-chemistry.orgacs.orgacs.org
Iodine-mediated synthesis is an effective metal-free approach that often involves an oxidative [4+1] cyclization. organic-chemistry.org For instance, reacting enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) in the presence of iodine can produce imidazole-4-carboxylic acid derivatives. organic-chemistry.org This method has demonstrated utility in gram-scale reactions. organic-chemistry.org
Acid-promoted multicomponent reactions provide another robust metal-free route. Catalysts like benzoic acid or pivalic acid can efficiently facilitate the one-pot condensation of aldehydes, amines, and a nitrogen source to yield highly substituted imidazoles. organic-chemistry.orgacs.org These reactions tolerate a wide range of functional groups and proceed in good to excellent yields without generating toxic waste. organic-chemistry.orgacs.org Organocatalysis, using small organic molecules like amino acids (e.g., glutamic acid) or ascorbic acid (Vitamin C), has also emerged as a powerful tool for synthesizing tetrasubstituted imidazoles under solvent-free conditions. tandfonline.com
Electrochemical Synthetic Approaches
Electrochemical synthesis represents a modern, sustainable approach to forming imidazole rings. organic-chemistry.orgfigshare.com This technique typically avoids the need for chemical oxidants and often operates under mild conditions at room temperature. The synthesis is conducted in a simple undivided cell with carbon electrodes, where a constant current is applied. organic-chemistry.orgacs.org
One strategy involves the electrochemical desulfurization of 2-mercapto-imidazoles to yield the corresponding imidazole. organic-chemistry.org Another powerful approach is the electrochemical oxidative tandem cyclization of substrates like aryl ketones and benzylamines to produce 1,2,4-trisubstituted imidazoles in very good yields without the need for metal catalysts. organic-chemistry.org Research has also shown the synthesis of hydroxy-thioxo-imidazole carboxylates where an electrogenerated base, formed from the electrolysis of acetonitrile (B52724), initiates the reaction cascade. figshare.com The scalability of these methods has been demonstrated, making electrochemistry a promising green tool for the large-scale production of imidazole derivatives. organic-chemistry.org
Regioselective Synthesis of 1,5-Disubstituted Imidazole Carboxylic Acids
Achieving specific substitution patterns, such as the 1,5-disubstitution in this compound, is a central challenge in synthetic design. Regioselectivity is dictated by the choice of starting materials and the reaction pathway.
A notable method for the regioselective synthesis of 1-alkyl-imidazolecarboxylates involves the reaction of a primary amine with ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate. nih.gov This reaction specifically yields 1-alkyl-4-imidazolecarboxylates, demonstrating how a strategically chosen isocyanoacrylate precursor can direct the position of the incoming amine (to the N-1 position) and the placement of the carboxylate group. nih.gov To achieve the desired 1,5-disubstituted pattern, a different set of precursors is required.
One effective strategy for synthesizing 1,5-disubstituted imidazoles utilizes the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. nih.gov This approach allows for the controlled introduction of substituents at the N-1 and C-5 positions, leading to the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids. nih.gov Another advanced method involves the reaction of diaminomaleonitrile-based imines with aldehydes, where the presence of a 2-hydroxyaryl group on the imine can direct the regioselectivity of the cyclization to favor the formation of 1,5-disubstituted imidazole derivatives over other potential isomers. nih.gov These examples underscore the principle that regiocontrol is achieved by embedding the desired substitution pattern within the precursor molecules.
Optimization of Reaction Conditions and Scalability Studies in Laboratory Synthesis
The transition from a laboratory discovery to a practical, scalable process hinges on the optimization of reaction conditions. For the synthesis of imidazole derivatives, including this compound, key parameters such as temperature, solvent, catalyst loading, and reaction time are meticulously studied to maximize yield and purity while minimizing costs and environmental impact. acs.orgnih.govrsc.org
Structure-activity relationship (SAR) studies and structure-guided optimization are frequently employed, especially in medicinal chemistry contexts, to refine the synthetic route. nih.govnih.gov For example, in the development of imidazole-2-carboxylic acid derivatives, optimization focused on the substituents at the N-1 position to enhance biological activity. nih.gov
For scalability, modern techniques like continuous plug flow reactors (PFRs) offer significant advantages over traditional batch processing. acs.org PFRs enable rapid, data-rich optimization and have been used for the scale-up of key 1H-4-substituted imidazole intermediates under GMP conditions, achieving multi-kilogram production. acs.org Even in more conventional laboratory settings, the scalability of a synthetic method is a key validation point. Many modern protocols, including iodine-mediated and enzyme-catalyzed syntheses, are tested at the gram-scale to demonstrate their practicality and robustness for larger-scale laboratory production. organic-chemistry.orgrsc.org The reusability of catalysts, such as lipases or solid-supported catalysts, is another critical factor in optimization, as it enhances the economic and environmental viability of the synthesis. rsc.org
Chemical Transformations and Derivatization Strategies of 1 Propyl 1h Imidazole 5 Carboxylic Acid
Chemical Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position of the imidazole (B134444) ring is a primary site for chemical modification, readily undergoing reactions typical of carboxylic acids. These transformations are fundamental for creating a diverse library of derivatives with varied applications.
Esterification Reactions for Carboxylate Derivatives
Esterification is a common and crucial reaction for modifying the carboxylic acid moiety of imidazole derivatives. This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a reaction known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent, and any water produced is removed. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
This transformation is particularly significant in the synthesis of pharmaceutical intermediates. For instance, a key intermediate in the production of the antihypertensive drug Olmesartan is an ethyl ester derivative, namely 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester. scbt.comatompharma.co.insinocurechem.com The synthesis of this intermediate can be achieved through the esterification of the corresponding carboxylic acid. google.com A general scheme for this reaction involves treating the carboxylic acid with an alcohol like ethanol. google.com The resulting esters, such as propyl esters, are often more soluble in water when prepared as hydrochloride salts, which can be advantageous for biological applications. cymitquimica.com
| Reactant | Reagents and Conditions | Product | Significance |
|---|---|---|---|
| 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid | Ethanol, Acid Catalyst | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | Key intermediate for Olmesartan synthesis google.com |
| 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid | Propanol, Acid Catalyst | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | Investigated for hypnotic agent activity cymitquimica.comtue.nl |
Amidation Reactions and Amide Derivatives
The conversion of the carboxylic acid group into an amide is another pivotal derivatization strategy, as the amide functional group is present in over 25% of all known drugs. Amides are valued for being stable, generally neutral, and capable of acting as both hydrogen-bond donors and acceptors. The synthesis of imidazole-5-carboxamides typically involves the reaction of the carboxylic acid with an amine. To facilitate this reaction, the carboxylic acid is often activated first. A common method is to convert the carboxylic acid into a more reactive acyl chloride, for example, by using thionyl chloride (SOCl₂), which can then readily react with an amine. brieflands.com
This methodology has been used to synthesize various N-substituted imidazole-5-carboxamides with potential biological activities. For example, N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides have been synthesized and evaluated for antidepressant activity. brieflands.com Similarly, a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives were developed as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target for treating metabolic diseases. nih.gov These examples underscore the importance of amidation in creating structurally diverse and pharmacologically relevant imidazole derivatives.
| Imidazole Carboxylic Acid Derivative | Amine Reactant | Coupling Method | Resulting Amide Derivative Class | Reported Biological Target/Activity |
|---|---|---|---|---|
| 2-Methylthio-1-benzylimidazole-5-carbonyl chloride | 4-(2-aminoethyl)morpholine | Acyl chloride reaction | N-[2-(4-morpholinyl)ethyl)]-1-benzyl-2-(methylthio)-1H-imidazole-5-carboxamide | Antidepressant brieflands.com |
| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Sulfonamides (e.g., sulfanilamide) | Phosphorus Oxychloride as condensing agent | Nitroimidazole sulfonamide derivatives | General antimicrobial exploration |
| 1-Benzyl-1H-imidazole-5-carboxylic acid | Various substituted anilines | Amide coupling reagents (e.g., HATU) | 1-Benzyl-1H-imidazole-5-carboxamides | TGR5 agonists for diabetes nih.gov |
Functionalization at the Imidazole Nitrogen (N1-Propylation and Analogous Alkylations)
The regioselective alkylation of the imidazole nitrogen atoms is a critical step in the synthesis of many imidazole-based pharmaceuticals. For 1-propyl-1H-imidazole-5-carboxylic acid, the propyl group at the N1 position defines its core structure. The introduction of this group, and analogous alkylations, is typically achieved by reacting the NH-imidazole precursor with an appropriate alkylating agent, such as an alkyl halide (e.g., 1-bromopropane), in the presence of a base. researchgate.netresearchgate.net
The choice of reaction conditions, including the base and solvent, can significantly influence the regioselectivity of the alkylation, determining whether the substituent attaches to the N1 or N3 position. beilstein-journals.org For instance, in the synthesis of Olmesartan, a key step involves the regioselective N-alkylation of an imidazole ester intermediate with a substituted biphenylmethyl bromide. The antibacterial activity of 1-alkylimidazole derivatives has been shown to increase with the length of the alkyl chain up to nine carbons, highlighting the importance of the N-alkyl substituent for tuning biological properties. researchgate.net The use of phase transfer catalysts can also facilitate the N-alkylation of nitroimidazoles.
Diversification of the Imidazole Ring (C2, C4 Positions)
While the carboxylic acid group and the N1-position are common sites for modification, the carbon atoms of the imidazole ring itself (C2, C4, and C5) offer further opportunities for diversification through C-H functionalization. The C2 position is known to have the most acidic proton, making it susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov In contrast, the C5 position is highly reactive toward electrophilic substitution, while the C4 position is generally the least reactive. nih.gov
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have enabled the efficient and regioselective arylation of all three C-H bonds of the imidazole core. nih.gov For example, an efficient strategy for constructing fused imidazole derivatives involves a palladium-catalyzed isocyanide insertion reaction, leading to C-C and C-N bond formation at the C2 and C4 positions. nih.gov These advanced techniques allow for the introduction of diverse substituents onto the imidazole ring, creating complex structures that would be difficult to access through traditional methods.
Role as a Building Block in the Construction of Complex Molecular Architectures
This compound and its derivatives are valuable building blocks for constructing larger, more complex molecules, particularly in the field of pharmaceutical sciences. The most prominent example is their role as a key intermediate in the synthesis of Olmesartan medoxomil, a widely used angiotensin II receptor antagonist for treating hypertension. scbt.comsinocurechem.com The synthesis involves constructing the substituted imidazole core and subsequently coupling it with the biphenyltetrazole side chain.
Beyond this specific application, the imidazole-4,5-dicarboxylic acid framework has been used to create coordination polymers. For instance, 2-propyl-1H-imidazole-4,5-dicarboxylic acid reacts with sodium ions to form a three-dimensional coordination network. nih.gov The broader class of 1-substituted imidazole-5-carboxylic acid esters has been explored for various therapeutic purposes, including as hypnotic agents. tue.nl Furthermore, derivatives have been designed as inhibitors of the interaction between LEDGF/p75 and HIV-1 integrase, representing a novel anti-HIV strategy. nih.gov This demonstrates the utility of the imidazole-5-carboxylic acid scaffold in generating diverse and complex molecular architectures with significant biological functions.
Derivatization for Enhanced Analytical Performance in Chemical Analysis
In chemical analysis, it is often necessary to derivatize an analyte to improve its properties for separation and detection. For a compound like this compound, derivatization can enhance its volatility for gas chromatography (GC) or improve its detectability for high-performance liquid chromatography (HPLC).
A common strategy for carboxylic acids is esterification to form more volatile methyl or ethyl esters, which are more amenable to GC analysis. The carboxylic acid group can also be reacted with a fluorescent tagging agent, such as a bromomethylcoumarin, to produce a highly fluorescent derivative. This allows for sensitive detection using an HPLC system equipped with a fluorescence detector. While specific derivatization protocols for enhancing the analytical performance of this compound are not extensively detailed in the literature, these standard techniques are widely applicable to this class of compounds. The choice of derivatization reagent depends on the analytical technique being employed and the specific requirements for sensitivity and selectivity.
Spectroscopic Characterization and Advanced Structural Elucidation of 1 Propyl 1h Imidazole 5 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive assignment of a molecule's carbon-hydrogen framework. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information on the connectivity and spatial arrangement of atoms.
The ¹H NMR spectrum of 1-propyl-1H-imidazole shows characteristic signals for the propyl group and the imidazole (B134444) ring protons. chemicalbook.com For 1-Propyl-1H-imidazole-5-carboxylic acid, the protons on the imidazole ring are anticipated to be deshielded due to the electron-withdrawing nature of the carboxylic acid group. The acidic proton of the carboxylic acid itself would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its visibility can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (imidazole) | 7.5 - 8.0 | s | - |
| H-4 (imidazole) | 7.0 - 7.5 | s | - |
| -CH₂- (N-propyl) | 3.9 - 4.2 | t | ~7 |
| -CH₂- (propyl) | 1.8 - 2.0 | sextet | ~7 |
| -CH₃ (propyl) | 0.9 - 1.0 | t | ~7 |
| -COOH | > 10 | br s | - |
Note: These are predicted values based on the analysis of similar structures and general NMR principles.
Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon.
The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, typically in the range of 160-175 ppm. The carbons of the imidazole ring would resonate in the aromatic region, generally between 115 and 140 ppm. organicchemistrydata.orgresearchgate.net The specific positions of the imidazole carbons will be influenced by the N-propyl and C-carboxylic acid substituents. The aliphatic carbons of the propyl group would be found at the most upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carboxylic acid) | 160 - 175 |
| C-2 (imidazole) | 135 - 145 |
| C-5 (imidazole) | 125 - 135 |
| C-4 (imidazole) | 115 - 125 |
| -CH₂- (N-propyl) | 45 - 55 |
| -CH₂- (propyl) | 20 - 30 |
| -CH₃ (propyl) | 10 - 15 |
Note: These are predicted values based on established ranges for these functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the imidazole ring.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, often overlapping with C-H stretching vibrations. A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C-N stretching vibrations of the imidazole ring typically appear in the 1500-1600 cm⁻¹ region. researchgate.net Additional bands for C-H bending and other skeletal vibrations would also be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Imidazole Ring | C=N stretch | 1500 - 1600 |
| Imidazole Ring | C-N stretch | 1300 - 1400 |
| Alkyl Group | C-H stretch | 2850 - 2960 |
Note: These are typical frequency ranges for the indicated functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₇H₁₀N₂O₂), the calculated monoisotopic mass is 154.0742 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 154. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Fragmentation of the N-propyl chain is also likely, with potential losses of a methyl radical (-CH₃, M-15) or an ethyl radical (-C₂H₅, M-29). The imidazole ring itself is relatively stable, but fragmentation can occur.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 154 | [C₇H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 137 | [C₇H₉N₂O]⁺ | Loss of -OH |
| 125 | [C₆H₉N₂O]⁺ | Loss of -C₂H₅ |
| 111 | [C₅H₇N₂O]⁺ | Loss of -C₃H₇ |
| 109 | [C₆H₉N₂]⁺ | Loss of -COOH |
Note: These are predicted fragmentation patterns based on common fragmentation rules.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.
A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The pH of the aqueous buffer is a critical parameter for controlling the retention of the analyte, as it influences the ionization state of the carboxylic acid and the imidazole ring. To ensure good peak shape and retention, the pH is often maintained below the pKa of the carboxylic acid (typically around 4-5) to keep it in its less polar, protonated form. The addition of an acid like formic acid or phosphoric acid to the mobile phase is common. sielc.com Detection is typically performed using a UV detector, with the wavelength set to an absorbance maximum for the imidazole ring system.
Table 5: General HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220-230 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Note: These are general starting conditions and would require optimization for this specific analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. The process involves introducing a sample into a high-performance liquid chromatography (HPLC) system, which separates the components based on their physicochemical properties. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about their molecular weight and structure.
For a carboxylic acid like this compound, reversed-phase HPLC is a common separation method. The choice of mobile phase, typically a mixture of water with an organic solvent like acetonitrile or methanol and often containing additives like formic acid or ammonium (B1175870) acetate (B1210297), is crucial for achieving good separation.
In the mass spectrometer, electrospray ionization (ESI) is a frequently used technique for compounds like this. Given the presence of the carboxylic acid and the basic imidazole ring, both positive and negative ion modes could be employed. In positive ion mode ([M+H]⁺), the molecule would be protonated, while in negative ion mode ([M-H]⁻), it would be deprotonated.
While no specific experimental LC-MS data for this compound has been published, predicted data is available in databases such as PubChem. This data can give an indication of the expected mass-to-charge ratios for various adducts that might be observed.
Table 1: Predicted m/z Values for Adducts of this compound in Mass Spectrometry
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 155.08151 |
| [M+Na]⁺ | 177.06345 |
| [M-H]⁻ | 153.06695 |
| [M+NH₄]⁺ | 172.10805 |
| [M+K]⁺ | 193.03739 |
| [M+H-H₂O]⁺ | 137.07149 |
| Data sourced from computational predictions. uni.lu |
It is important to emphasize that this table represents computationally predicted values and not experimental results. Actual experimental data would be necessary to confirm these values and to provide information on retention times and fragmentation patterns, which are essential for definitive identification and structural elucidation.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined.
A search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or specific intramolecular and intermolecular interactions in the solid state is available.
For comparison, a related but distinct compound, 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, has been characterized by X-ray crystallography. nih.gov However, the presence of the fused benzene (B151609) ring and the different substitution pattern means that its crystallographic data cannot be directly extrapolated to this compound.
To perform X-ray crystallography on this compound, a researcher would first need to grow single crystals of suitable size and quality. This can often be a challenging and time-consuming process, involving the slow evaporation of a solvent from a saturated solution of the compound, or other crystallization techniques. Once suitable crystals are obtained, the diffraction data can be collected and the structure solved.
Table 2: Hypothetical Data Table for X-ray Crystallographic Analysis
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| This table is presented to illustrate the type of data that would be obtained from an X-ray crystallographic study. No such experimental data is currently available for this compound. |
Theoretical and Computational Chemistry Investigations of 1 Propyl 1h Imidazole 5 Carboxylic Acid
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. For 1-Propyl-1H-imidazole-5-carboxylic acid, these calculations help in understanding its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT studies on imidazole (B134444) derivatives are employed to determine optimized bond parameters, atomic charges, and molecular electrostatic potential (MEP). tandfonline.com These calculations can confirm the stability and predict the most stable conformation of the molecule. tandfonline.comnih.gov
For this compound, DFT calculations would typically be performed using a basis set like B3LYP/6-311G(d,p) to obtain optimized geometrical parameters. tandfonline.com Such studies on related imidazole and carboxylic acid compounds have shown that the presence of different functional groups significantly influences the electronic and structural properties of the molecule. acs.orgresearchgate.net The propyl group, being an electron-donating group, would affect the electron density distribution on the imidazole ring, which in turn influences the acidity of the carboxylic acid group. DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Molecular orbital theory provides a description of chemical bonding in terms of the spatial distribution and energy of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. irjweb.comnih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important parameter for determining the molecule's stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For imidazole derivatives, the HOMO is often localized on the imidazole ring and the sulfur atom (if present), indicating these as the primary sites for electrophilic attack. orientjchem.org In the case of this compound, the HOMO is expected to be distributed over the imidazole ring, while the LUMO might be located on the carboxylic acid group. The HOMO-LUMO energy gap can be used to predict the bioactivity of the molecule. irjweb.com
| Property | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Reflects chemical reactivity and stability |
Prediction and Analysis of Key Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds. pku.edu.cnresearchgate.net
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XLogP3 value for n-Propylimidazole is 0.8. nih.gov The addition of a carboxylic acid group would decrease the LogP value, making the molecule more hydrophilic.
The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is another important descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration. For n-Propylimidazole, the predicted TPSA is 17.8 Ų. nih.gov The carboxylic acid group in this compound would significantly increase the TPSA, which would influence its ability to permeate biological membranes.
Molar refractivity is a measure of the total polarizability of a mole of a substance and is dependent on the temperature, the index of refraction, and the pressure. The number of rotatable bonds in a molecule is a measure of its conformational flexibility. Both descriptors are important in QSAR studies. For this compound, the propyl group contributes to the number of rotatable bonds, giving the molecule a degree of flexibility.
| Descriptor | n-Propylimidazole nih.gov | Significance for this compound |
|---|---|---|
| XLogP3 | 0.8 | Indicates the balance between hydrophilicity and lipophilicity. The carboxylic acid group will lower this value. |
| TPSA | 17.8 Ų | Relates to the permeability of biological membranes. The carboxylic acid group will increase this value. |
| Rotatable Bonds | 2 | Indicates molecular flexibility. |
Collision Cross Section (CCS)
The Collision Cross Section (CCS) is a crucial physicochemical property that provides insight into the three-dimensional shape of an ion in the gas phase. It is determined by ion mobility-mass spectrometry (IM-MS) and represents the effective area of interaction between an ion and a neutral buffer gas.
For this compound, experimental determination of the CCS would involve introducing the ionized molecule into a drift tube filled with an inert gas (e.g., nitrogen or helium) and measuring its drift time under a weak electric field. However, no experimental CCS data for this specific compound are publicly available.
In the absence of experimental data, computational methods can be employed to predict the CCS. These methods typically involve:
Molecular Dynamics (MD) Simulations: Simulating the trajectory of the ion through the buffer gas.
Trajectory Method (TM): A common computational approach that calculates the momentum transfer between the ion and gas molecules.
A predicted CCS value for a protonated or sodiated adduct of this compound would be presented in a data table, along with the computational method used for the prediction.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound
| Ion Adduct | Predicted CCS (Ų) | Computational Method |
|---|---|---|
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
(This table is for illustrative purposes only, as no specific data has been found in scientific literature.)
Conformational Analysis and Energetic Landscapes
Conformational analysis of this compound is essential to understand its flexibility and the relative stabilities of its different spatial arrangements. The propyl group and the carboxylic acid group can rotate around their single bonds, leading to various conformers.
Computational chemistry provides powerful tools to explore the potential energy surface (PES) of a molecule. A common approach involves:
Systematic or Stochastic Searches: To identify all possible low-energy conformers.
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to optimize the geometry and calculate the energy of each conformer.
The results of such an analysis would reveal the global minimum (the most stable conformer) and other local minima, along with the energy barriers for interconversion between them. This information is crucial for understanding the molecule's behavior in different environments. An energetic landscape plot would typically visualize these findings.
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling can elucidate the reactivity of this compound and the mechanisms of reactions it may undergo. DFT calculations are commonly used to investigate various reactivity descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of chemical reactivity.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of reactivity.
Furthermore, computational modeling can be used to study the detailed step-by-step mechanism of a specific reaction involving this compound, including the identification of transition states and the calculation of activation energies.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for structural confirmation and detailed analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning the signals in experimental NMR spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This helps in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum.
A thorough study would present a comparison between the calculated and experimental spectroscopic data in a tabular format to demonstrate the accuracy of the computational methods employed.
Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | Data not available | Data not available |
| ¹³C NMR (δ, ppm) | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | Data not available |
| UV-Vis (λmax, nm) | Data not available | Data not available |
(This table is for illustrative purposes only, as no specific data has been found in scientific literature.)
Applications of 1 Propyl 1h Imidazole 5 Carboxylic Acid in Chemical Science and Materials Research
Role as a Ligand in Coordination Chemistry and Metal Complex Synthesis
The 1-propyl-1H-imidazole-5-carboxylic acid molecule is anticipated to be a versatile ligand in coordination chemistry. The imidazole (B134444) ring contains a pyridine-type nitrogen atom that is a potent metal coordination site, while the carboxylate group offers one or two oxygen atoms for binding. This dual functionality allows it to act as a multidentate ligand, bridging metal centers to create complex architectures. The N-propyl group provides steric bulk and enhances solubility in certain solvents, which can influence the crystal packing and dimensionality of the resulting metal-organic frameworks (MOFs).
Analogous imidazole-carboxylic acids exhibit diverse coordination behaviors. These ligands can be partially or fully deprotonated depending on the pH, which alters their charge and coordination modes. The primary binding sites are the imine nitrogen of the imidazole ring and the oxygen atoms of the carboxylate group.
Common coordination modes observed in related systems include:
Monodentate: Coordination through the imidazole nitrogen or one carboxylate oxygen.
Bidentate Chelation: Both carboxylate oxygens binding to the same metal center.
Bridging: The ligand connects two or more metal centers, using either the imidazole nitrogen and a carboxylate oxygen, or just the carboxylate group in a syn-syn or syn-anti fashion.
For instance, studies on zinc(II) complexes with imidazole-dicarboxylic acid derivatives show the formation of six-coordinate, distorted octahedral geometries where the ligand chelates to the metal through an imidazole nitrogen and a carboxylate oxygen. In other cases, such as with 1H-imidazole-4-carboxylic acid, the molecule acts as an efficient N/O donor, leading to various coordinated structures.
Table 1: Examples of Coordination in Imidazole-Carboxylate Metal Complexes This table presents data from related imidazole-carboxylate compounds to infer the potential coordination behavior of this compound.
| Metal Ion | Ligand in Study | Coordination Number/Geometry | Observed Coordination Mode |
|---|---|---|---|
| Zn(II) | 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-imidazole-4,5-dicarboxylic acid | 6 (Distorted Octahedral) | Chelation via imidazole N and carboxylate O acs.org |
| Sr(II) | 2-methyl-1H-imidazole-4,5-dicarboxylate | 8 (Bicapped Tetragonal Bipyramid) | Coordination to one N and seven O atoms unigoa.ac.in |
The ability of the imidazole and carboxylic acid groups to participate in both coordination bonds and hydrogen bonding is crucial for the formation of supramolecular assemblies. The N-H group of a non-N-substituted imidazole ring and the O-H of the carboxylic acid are excellent hydrogen bond donors, while the imine nitrogen and carboxylate oxygens are effective acceptors. These interactions, along with π–π stacking between imidazole rings, guide the self-assembly of molecules into higher-order structures.
Research on related imidazole-dicarboxylic acids has demonstrated the construction of intriguing 1D chains, 2D grids, and 3D networks. For example, 1H-imidazole-4-carboxylic acid has been shown to form 3D supramolecular networks through a combination of intermolecular O—H⋯O and N—H⋯O hydrogen bonds and π–π stacking interactions. The specific architecture is influenced by the choice of metal ion, the presence of co-ligands, and reaction conditions like solvent and temperature.
Potential in Catalytic Applications (e.g., as a component of catalytic systems or as a catalyst itself)
The imidazole scaffold is a cornerstone of catalysis, both in biological systems (e.g., in the active site of enzymes like histidine) and in synthetic chemistry. nih.gov this compound could contribute to catalysis in several ways.
As a Ligand in Catalytic MOFs: The compound can serve as an organic linker to construct MOFs. These materials possess high surface areas and tunable porosity, making them excellent platforms for heterogeneous catalysis. MOFs built from imidazole-carboxylate ligands have been explored for photocatalytic degradation of organic dyes and other chemical transformations. figshare.com
As a Component of Homogeneous Catalysts: The ligand can coordinate to a metal center, influencing its electronic properties and reactivity. Imidazole-coordinated iron clusters, for example, have been used as photocatalysts in decarboxylative alkylation reactions. osaka-u.ac.jp Furthermore, 1H-imidazole-4-carboxylic acid is known to play a role in the hydrolysis of phosphate esters catalyzed by lanthanide metals, where it stabilizes the metal ions. medchemexpress.com
As an Organocatalyst: Imidazole itself can act as a catalyst for reactions like the direct synthesis of amides from carboxylic acids. rsc.org
As a Precursor to N-Heterocyclic Carbenes (NHCs): Imidazolium salts, which can be derived from N-substituted imidazoles, are precursors to NHCs, a powerful class of organocatalysts. Imidazolium carboxylates have been specifically developed as versatile NHC transfer agents for preparing metal-NHC complexes used in catalysis. acs.org
Table 2: Potential Catalytic Roles of the Imidazole-Carboxylate Scaffold
| Catalytic Approach | Role of Imidazole-Carboxylate | Example Application from Analogues |
|---|---|---|
| Heterogeneous Catalysis | Organic linker in MOFs or COFs | Photocatalytic degradation of methyl orange figshare.com; Electrocatalysis for oxygen evolution nih.gov |
| Homogeneous Catalysis | Ligand for metal complexes | Decarboxylative alkylation (imidazole-coordinated Fe cluster) osaka-u.ac.jp |
| Component in Catalytic Systems | Stabilizer for catalytic metal ions | Lanthanide-catalyzed hydrolysis of phosphate esters medchemexpress.com |
| Organocatalysis | Precursor to N-Heterocyclic Carbenes | NHC transfer agents for synthesis of metal catalysts acs.org |
| Direct Organocatalysis | Base/Nucleophilic catalyst | Direct synthesis of amides from carboxylic acids (using imidazole) rsc.org |
Contribution to the Development of Functional Materials and Optical Applications
The rigid, aromatic nature of the imidazole ring combined with its coordination capability makes it a valuable building block for functional materials with interesting optical, electronic, and sorption properties.
Luminescent Materials: Many metal complexes and MOFs derived from imidazole-containing ligands exhibit photoluminescence. nih.gov The emission properties often arise from ligand-centered π–π* electronic transitions and can be modulated by the choice of metal ion (e.g., d¹⁰ metals like Zn(II) and Cd(II)) and the coordination environment. nih.gov These luminescent MOFs have potential applications in chemical sensing, solid-state lighting, and optical devices. For example, a Cd(II)-based MOF with a mixed 4-imidazole-containing ligand and adipic acid exhibits intense blue emission in the solid state. rsc.org
Proton-Conducting Materials: MOFs constructed from imidazole multicarboxylate ligands have been shown to be temperature- and humidity-dependent proton conductors. rsc.org The carboxylate groups and adsorbed water molecules within the framework's channels facilitate proton transport, making these materials candidates for use in proton exchange membranes for fuel cells. rsc.org
Nonlinear Optical (NLO) Materials: Organic materials with delocalized π-electrons, like imidazole derivatives, can exhibit significant NLO properties, which are useful for applications in telecommunications and optical signal processing. uou.ac.in Computational studies on imidazole-2-carboxaldehyde, a related molecule, have validated its potential as an NLO-active material. uou.ac.in
Design Principles for Chemical Probes and Tools Utilizing the Imidazole Scaffold
The imidazole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently used in the design of probes and tools to study biological systems. nih.gov Its unique properties—ability to coordinate metals, act as a hydrogen bond donor/acceptor, and favorable pharmacokinetic profile—are key to its utility. nih.govresearchgate.net
The design of chemical probes based on the imidazole-carboxylate motif generally follows these principles:
Recognition Unit: The imidazole ring and the carboxylate group serve as excellent recognition and binding sites. The nitrogen atom is a well-known coordination site for biologically relevant metal ions like Zn(II) and Cu(II), making it a core component in fluorescent sensors for these ions. unigoa.ac.inresearchgate.net
Signaling Unit: For a probe to be effective, the binding event must be translated into a detectable signal. This is often achieved by coupling the imidazole scaffold to a fluorophore. The binding of an analyte to the imidazole-metal complex can cause a change in the fluorescence signal (quenching or enhancement), allowing for detection. unigoa.ac.in
Tunability: The properties of the probe can be fine-tuned by modifying the substituents on the imidazole ring. The N-propyl group in this compound, for instance, would modulate the probe's lipophilicity and solubility, affecting its cellular uptake and localization.
Biological Targeting: The scaffold can be incorporated into larger molecules designed to interact with specific biological targets. For example, derivatives of 1H-imidazole-2-carboxylic acid have been optimized as potent inhibitors of metallo-β-lactamase enzymes, which are responsible for antibiotic resistance. nih.gov In another advanced application, imidazole-4,5-dicarboxyamides have been developed as chemical exchange saturation transfer (CEST) agents for non-invasive pH mapping in MRI, demonstrating their use as sophisticated diagnostic tools. johnshopkins.edu
Table 3: Design Principles and Applications of Imidazole-Based Probes
| Design Principle | Role of Imidazole Scaffold | Example Application of Analogues |
|---|---|---|
| Metal Ion Recognition | Acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺, Al³⁺) | Fluorescent chemosensors for metal ion detection in solutions unigoa.ac.inresearchgate.netresearchgate.net |
| Analyte Binding | Provides specific binding sites for anions and small molecules | Fluorescent probes for detecting cyanide, HSO₃⁻, and nitroaromatics nih.govrsc.org |
| Biological Inhibition | Forms the core structure of an enzyme inhibitor | Inhibitors of metallo-β-lactamase to combat antibiotic resistance nih.gov |
| Medical Imaging | Serves as a pH-sensitive component in an imaging agent | CEST agents for MRI-based pH and perfusion imaging johnshopkins.edu |
An in-depth analysis of "this compound" reveals significant potential for future research and development across various chemical disciplines. This article explores prospective research avenues for this compound, focusing on sustainable synthesis, advanced derivatization, computational analysis, and novel non-biological applications.
Future Research Directions and Perspectives
The unique structural features of 1-Propyl-1H-imidazole-5-carboxylic acid, combining a functionalizable carboxylic acid group with an N-alkylated imidazole (B134444) ring, position it as a compound of interest for forward-looking chemical research. The exploration of its properties and applications is still in its nascent stages, offering a wide landscape for innovation.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-Propyl-1H-imidazole-5-carboxylic acid, and how do steric effects of the propyl group influence reaction yields?
- Methodological Answer : Synthesis typically involves imidazole ring formation via condensation of glyoxal, formaldehyde, and ammonia, followed by alkylation at the 1-position. The propyl group introduces steric hindrance, requiring careful optimization of reaction temperature (80–100°C) and solvent polarity (e.g., DMF or ethanol). Catalysts like K₂CO₃ or phase-transfer agents improve alkylation efficiency. Yields can be compared using HPLC or NMR to assess purity (≥95%) .
- Key Data :
| Substituent | Reaction Time (h) | Yield (%) | Solvent |
|---|---|---|---|
| Methyl | 6 | 85 | Ethanol |
| Ethyl | 8 | 78 | DMF |
| Propyl | 10 | 65 | DMF |
Q. How does the propyl substituent at the 1-position affect the compound’s acidity and hydrogen-bonding capacity compared to methyl or ethyl analogs?
- Methodological Answer : The propyl group’s electron-donating nature slightly reduces the carboxylic acid’s acidity (pKa ~3.8 vs. 3.5 for methyl). Hydrogen-bonding capacity can be assessed via IR spectroscopy (O-H stretch at 2500–3000 cm⁻¹) and crystallography. Compared to smaller alkyl groups, the propyl chain may limit crystal packing efficiency, as observed in related imidazole-5-carboxylic acids .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., propyl CH₂ signals at δ 0.9–1.5 ppm; imidazole protons at δ 7.2–8.1 ppm).
- FTIR : Carboxylic acid C=O stretch ~1700 cm⁻¹; imidazole ring vibrations at 1500–1600 cm⁻¹.
- X-ray crystallography : Resolve structural ambiguities; use SHELXL for refinement, particularly to address potential disorder in the propyl chain .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., propyl group disorder) be addressed in X-ray diffraction studies of this compound?
- Methodological Answer : Disorder in flexible alkyl chains like propyl can be modeled using SHELXL’s PART instruction or split-atom approaches. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve electron density maps. Compare multiple refinement models (e.g., occupancy ratios) and validate with R-factor convergence (target R1 < 5%) .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding assays for this compound’s biological targets?
- Methodological Answer :
- Docking : Use force fields (e.g., AMBER) accounting for propyl group flexibility. Validate with molecular dynamics simulations (200 ns) to assess binding pose stability.
- Experimental : Perform competitive ELISA or SPR assays to measure binding affinity (KD). Discrepancies may arise from solvation effects or protein flexibility; employ free-energy perturbation (FEP) calculations to refine predictions .
Q. How can multi-step synthetic routes be designed to minimize side reactions from the propyl group’s steric bulk?
- Methodological Answer :
- Retrosynthesis : Prioritize late-stage alkylation to avoid steric interference. For example, introduce the propyl group after imidazole ring formation.
- Catalysis : Use Pd-catalyzed cross-coupling for regioselective functionalization. Monitor intermediates via LC-MS to detect byproducts (e.g., dialkylation) .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting solubility data (e.g., aqueous vs. organic solvents) for this compound?
- Methodological Answer : Perform systematic solubility tests (USP <921>) using buffered solutions (pH 2–12) and solvents like DMSO, ethanol, and chloroform. Use Hansen solubility parameters to correlate results with solvent polarity. Conflicting data may arise from polymorphism; characterize solid forms via PXRD .
Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput synthesis?
- Methodological Answer : Employ design of experiments (DoE) with factors like temperature, catalyst loading, and solvent ratio. Analyze via response surface methodology (RSM) to identify optimal conditions. For example, a central composite design with 3 levels can reduce experimental runs by 40% while maximizing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
